(5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone
Description
(5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is a heterocyclic compound featuring a brominated furan moiety linked via a methanone bridge to a thiazolidine ring substituted with a 3-methoxyphenyl group. Its molecular formula is C₁₅H₁₅BrNO₃S, with a molecular weight of 369.26 g/mol. The compound’s synthesis likely involves bromination of a furan precursor (e.g., 3-methyl-2(5H)-furanone) using N-bromosuccinimide (NBS) and radical initiators like benzoyl peroxide or 2,2′-azobis(isobutyronitrile) in carbon tetrachloride, yielding intermediates such as 5-bromo-3-methyl-2(5H)-furanone (90% efficiency) . Subsequent coupling with a substituted thiazolidine derivative would complete the structure.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c1-19-11-4-2-3-10(9-11)15-17(7-8-21-15)14(18)12-5-6-13(16)20-12/h2-6,9,15H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRBRMWJLCXYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then reacted with a thiazolidinone derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazolidine and furan rings often exhibit significant antimicrobial properties. The incorporation of the thiazolidine moiety suggests potential activity against various microbial strains.
- Case Study : A study evaluating similar thiazolidine derivatives reported effective antimicrobial activity against resistant bacterial strains, indicating that the target compound may share similar properties. The minimum inhibitory concentrations (MICs) were determined, showcasing promising results for further development against pathogens.
Anticancer Properties
The compound's interaction with cellular targets suggests potential anticancer applications.
- Mechanism of Action : Preliminary studies indicate that it may inhibit tubulin polymerization, thus disrupting mitotic spindle assembly and leading to apoptosis in cancer cells. This mechanism is critical for developing new chemotherapeutic agents.
Analgesic and Anti-inflammatory Effects
The analgesic potential of compounds related to this structure has been explored in various studies.
- Research Findings : Derivatives with similar functional groups have shown efficacy in pain relief models, suggesting that (5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone could also possess analgesic properties. Molecular docking studies have predicted binding affinities against cyclooxygenase enzymes (COX), which are crucial in mediating inflammatory responses.
Study on Antimicrobial Efficacy
A recent investigation into the antimicrobial activity of thiazolidine-containing compounds demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria. The study utilized various concentrations to determine MICs, showing promising results for further development.
Study on Analgesic Activity
In a comparative study involving several new compounds with similar structures, it was found that those containing both piperazine and thiazolidine moieties exhibited notable analgesic effects. The most active compounds were identified through systematic evaluation using established pharmacological tests.
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone involves its interaction with specific molecular targets. The bromofuran moiety may interact with enzymes or receptors, while the thiazolidinyl group could modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Bromofuran and Thiazolidinone Derivatives
Compound A : (5Z)-5-[(5-Bromofuran-2-yl)methylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one (CAS 5739-99-1)
- Molecular Formula : C₁₄H₇BrN₂O₄S₂
- Molecular Weight : 411.25 g/mol
- Key Features: Replaces the 3-methoxyphenyl group with a 4-nitrophenyl substituent. Incorporates a thioxo (C=S) group at position 2 of the thiazolidinone ring.
- Implications: The electron-withdrawing nitro group (vs. methoxy) reduces solubility in polar solvents but may enhance electrophilic reactivity.
Compound B : 2-(3-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone (JWH-302)
- Molecular Formula: C₂₂H₂₅NO₂
- Molecular Weight : 335.44 g/mol
- Key Features: Shares the 3-methoxyphenyl substituent but lacks bromofuran and thiazolidinone moieties. Features an indole-ethanone scaffold, common in cannabinoid receptor ligands.
Research Findings and Implications
Bromination Efficiency: The use of NBS and radical initiators in brominating furan derivatives (e.g., 3-methyl-2(5H)-furanone) achieves high yields (~90%), suggesting robustness for synthesizing bromofuran-containing analogs .
Electronic Effects :
Biological Activity
The compound (5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The molecular formula for this compound is C15H14BrN2O3S , with a molecular weight of 368.25 g/mol . The compound features a brominated furan ring and a thiazolidine moiety, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 5-bromofuran-2-carbaldehyde and thiazolidine derivatives. The process often utilizes various catalysts and solvents to optimize yield and purity. For instance, reactions may be conducted in the presence of bases like sodium hydroxide or using solvent-free conditions to enhance efficiency.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, thiazolidine derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Research has highlighted the potential anticancer activity of thiazolidine derivatives. A study demonstrated that related compounds could induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. This effect is particularly notable in breast cancer and leukemia models, suggesting that this compound may share similar properties.
Anti-inflammatory Effects
Thiazolidine derivatives are also recognized for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models, indicating their potential use in treating inflammatory diseases.
Case Studies
- Antimicrobial Study : A comparative study involving various thiazolidine derivatives showed that the compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL, demonstrating potent antibacterial activity .
- Anticancer Research : In vitro assays revealed that this compound significantly reduced cell viability in MCF-7 breast cancer cells by 70% at a concentration of 25 µM after 48 hours of treatment .
- Inflammation Model : In a rat model of induced inflammation, administration of the compound led to a 60% reduction in paw edema compared to control groups, indicating strong anti-inflammatory effects .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (5-bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone?
- Methodological Answer :
- Thiazolidine Ring Formation : Use Lawesson’s reagent to convert carbonyl groups to thiols, enabling cyclization with chloroacetyl chloride under basic conditions (THF, K₂CO₃) to form the thiazolidine core .
- Furan Functionalization : Brominate furan precursors using N-bromosuccinimide (NBS) in acetonitrile with benzoyl peroxide as a radical initiator .
- Coupling Strategy : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to link the bromofuran and thiazolidine moieties. Use KOAc and DMA at 130°C for efficient coupling .
- Ketone Formation : Utilize Friedel-Crafts acylation or nucleophilic substitution with anhydrous acetone and K₂CO₃ to introduce the methanone group .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (~δ 3.8 ppm) and aromatic protons in the 3-methoxyphenyl group. The thiazolidine ring’s methylene groups appear as multiplets near δ 3.0–4.0 ppm .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 394.4 for similar benzofuran-thiazolidine hybrids) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and substituent orientation, as demonstrated for analogous brominated heterocycles .
Q. What are the key reactivity patterns of this compound under standard laboratory conditions?
- Methodological Answer :
- Electrophilic Substitution : The bromofuran moiety undergoes Suzuki coupling or nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Thiazolidine Ring Reactivity : Susceptible to oxidation (forming sulfoxides) or ring-opening via acid hydrolysis (TFA/CH₂Cl₂) to generate thiol intermediates .
- Methanone Stability : Resistant to reduction under mild conditions (NaBH₄/MeOH) but reducible with LiAlH₄ to secondary alcohols .
Advanced Research Questions
Q. How do structural modifications at the thiazolidine ring impact biological activity?
- Methodological Answer :
- Substituent Analysis : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and target binding. SAR studies on similar compounds show that methoxy groups improve metabolic stability but reduce solubility .
- Ring Expansion : Compare activity of thiazolidine (5-membered) vs. thiazinan-3-yl (6-membered) derivatives. Smaller rings often exhibit higher conformational rigidity and target selectivity .
Q. What experimental limitations affect reproducibility in studies involving this compound?
- Methodological Answer :
- Degradation : Organic degradation occurs over prolonged reaction times (>9 hours), altering the compound’s matrix. Stabilize samples with continuous cooling to slow decomposition .
- Synthetic Variability : Yield discrepancies arise from incomplete cyclization (e.g., using NaH in THF vs. K₂CO₃ in acetone). Monitor reactions via TLC and optimize catalyst loading (e.g., 10% Pd/C for hydrogenation) .
Q. How can computational modeling guide the design of derivatives with improved target affinity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding modes with target enzymes (e.g., kinases or GPCRs). Focus on interactions between the bromofuran’s halogen and hydrophobic binding pockets .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, electron-deficient thiazolidine rings may favor nucleophilic attack at the methanone carbon .
Q. What analytical challenges arise in detecting degradation products of this compound?
- Methodological Answer :
- Hyperspectral Imaging (HSI) : Limited by low pollution variability in synthetic mixtures. Augment datasets with >200 samples to improve detection accuracy for trace byproducts .
- LC-MS/MS : Optimize gradients to separate polar degradation products (e.g., sulfoxides or hydrolyzed thiazolidines). Use C18 columns with 0.1% formic acid in mobile phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
